Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate
Description
Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate (CAS: 1207175-73-2) is a pyridine derivative with the molecular formula C₁₀H₁₃BrN₂O₃ and a molecular weight of 289.13 g/mol . It is synthesized via Boc protection of 2-amino-3-hydroxy-5-bromopyridine using Boc₂O (di-tert-butyl dicarbonate) and triethylamine (Et₃N) in dichloromethane, achieving a high yield of 98% . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in reactions requiring halogenated pyridine scaffolds for cross-coupling or functionalization.
Properties
Molecular Formula |
C11H15BrN2O3 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-7(12)6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) |
InChI Key |
RFEJJDLKRXKTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from appropriately substituted pyridine derivatives, such as 5-bromo-2-methoxypyridin-3-amine or related intermediates. The key step involves carbamoylation of the amino group at the 3-position using tert-butyl chloroformate (Boc anhydride equivalent) to install the tert-butyl carbamate protecting group. The reaction is usually performed under mild basic conditions to neutralize the generated hydrochloric acid and promote carbamate formation.
Detailed Synthetic Procedure
A representative synthetic route includes the following steps:
- Starting Material : 5-bromo-2-methoxypyridin-3-amine or a closely related intermediate.
- Reagents : tert-butyl chloroformate (Boc2O or equivalent), a base such as triethylamine or sodium bicarbonate.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed.
- Reaction Conditions : The reaction is carried out at room temperature or slightly below (0–25 °C) to avoid side reactions, typically for 12–24 hours.
- Workup : After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification : The crude product is purified by recrystallization or column chromatography to afford this compound as a white solid.
Example Preparation (Adapted from Literature)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Dissolve 5-bromo-2-methoxypyridin-3-amine (1 equiv) in dry dichloromethane | Prepare a homogeneous solution under inert atmosphere or ambient air |
| 2 | Add triethylamine (1.2 equiv) dropwise at 0 °C | Acts as base to scavenge HCl formed |
| 3 | Add tert-butyl chloroformate (1.1 equiv) slowly | Carbamoylation reaction begins |
| 4 | Stir at room temperature for 18 h | Ensure complete conversion |
| 5 | Quench with water, extract organic layer, wash with brine, dry over Na2SO4 | Remove impurities and by-products |
| 6 | Concentrate and purify by silica gel chromatography | Obtain pure this compound |
Reaction Monitoring and Characterization
- Thin Layer Chromatography (TLC) is used to monitor the consumption of starting amine and formation of carbamate product.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, showing characteristic signals for the tert-butyl group (singlet near 1.5 ppm), aromatic protons, and methoxy group.
- Mass Spectrometry (MS) confirms molecular weight (303.15 g/mol).
- Melting Point and Elemental Analysis further verify purity.
Comparative Analysis with Related Compounds
This comparison reveals that the carbamate protection strategy is versatile for pyridine derivatives bearing different substituents, with high yields achievable under mild conditions.
Research Discoveries and Optimization Insights
- The choice of base is critical: triethylamine or sodium bicarbonate effectively neutralize HCl without causing side reactions.
- Temperature control during addition of tert-butyl chloroformate prevents decomposition or overreaction.
- Use of dry solvents and inert atmosphere improves reproducibility.
- Purification by recrystallization from hexane or chromatography yields analytically pure product suitable for further synthetic applications.
- Modifications of the pyridine substituents (e.g., methoxy vs. hydroxy) influence reaction kinetics and solubility, requiring minor adjustments in solvent and reaction time.
Summary Table of Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 5-bromo-2-methoxypyridin-3-amine | Commercially available or synthesized |
| Carbamoylating agent | tert-butyl chloroformate (Boc2O) | 1.1 equiv |
| Base | Triethylamine or NaHCO3 | 1.2 equiv |
| Solvent | Dichloromethane or THF | Dry, anhydrous |
| Temperature | 0 °C to room temperature | Controlled addition at 0 °C |
| Reaction time | 12–24 hours | Monitored by TLC |
| Workup | Aqueous wash, drying, concentration | Standard organic extraction |
| Purification | Column chromatography or recrystallization | High purity product |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis results in the formation of the corresponding amine and carbon dioxide .
Scientific Research Applications
tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can participate in various binding interactions with enzymes or receptors, while the carbamate group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromine and Methoxy Substitutions
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- CAS : 1138443-96-5
- Molecular Formula : C₁₂H₁₇BrN₂O₃
- Molecular Weight : 317.18 g/mol
- Key Differences :
- Applications : Used in Suzuki-Miyaura couplings due to bromine’s reactivity.
- Pricing : $400/g (1 g scale) .
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Analogues with Methoxy or Hydroxy Groups
Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate
- CAS : 1105675-60-2
- Molecular Formula : C₁₂H₁₈N₂O₃
- Molecular Weight : 238.28 g/mol
- Key Differences :
- Pricing : $400/g (1 g scale), identical to brominated analogues despite lower molecular complexity .
Tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate
- Molecular Formula : C₁₁H₁₆N₂O₄ (inferred).
- Absence of bromine limits use in metal-catalyzed reactions .
Functionalized Derivatives with Allyl or Silyl Groups
Tert-butyl 4-allyl-5-methoxypyridin-3-ylcarbamate
- Key Features :
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate
Data Table: Comparative Analysis
Key Research Findings
- Reactivity: Brominated derivatives (e.g., CAS 1138443-96-5) exhibit superior reactivity in Suzuki-Miyaura couplings compared to non-brominated analogues .
- Cost Factors: Brominated compounds command similar prices to non-brominated ones (e.g., $400/g), suggesting synthesis costs are offset by bromine’s utility .
- Solubility : Hydroxy-substituted derivatives (e.g., C4-OH) show improved aqueous solubility, making them preferable in biological assays .
Biological Activity
Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄BrN₃O₂, with a molecular weight of approximately 303.15 g/mol. The compound features a pyridine ring substituted with a tert-butyl group, a bromine atom, and a methoxy group, contributing to its unique chemical reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can modulate biochemical pathways critical for cellular functions. For example, preliminary studies indicate potential inhibitory effects on cancer-related enzymes, suggesting its role in anticancer therapy.
- Binding Affinity : Interaction studies using molecular docking techniques have shown that the compound exhibits significant binding affinity to various proteins, which may enhance its pharmacological efficacy. The presence of bromine and methoxy groups can influence lipophilicity and steric properties, facilitating better interaction with target sites.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tumor growth in several cancer cell lines. For instance:
- Case Study : In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC₅₀ values indicating effective dose-response relationships.
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest it may possess antimicrobial properties:
- Research Findings : Compounds with similar structures have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. This raises the possibility that this compound could be explored as a potential antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate | Chlorine substitution | Moderate anticancer activity |
| Tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate | Hydroxyl group present | Enhanced solubility and selectivity |
| Tert-butyl 5-(trifluoromethyl)pyridin-4-ylcarbamate | Trifluoromethyl group | Increased binding affinity to proteins |
This table illustrates how variations in substituents can affect biological activity, highlighting the importance of structure–activity relationships (SAR) in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
